

Spectroscopic and Synthetic Profile of 3,4-(Methylenedioxy)phenylacetonitrile (CAS 4439-02-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-(Methylenedioxy)phenylacetonitrile

Cat. No.: B1580889

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as piperonyl cyanide, is a nitrile-containing aromatic organic compound with the CAS registry number 4439-02-5.^[1] It presents as a white to light yellow crystalline powder and is recognized as a key synthetic intermediate in the pharmaceutical and fine chemical industries.^{[2][3]} Notably, it serves as a crucial precursor in the synthesis of various pharmaceuticals, including the natural product derrubone, which has potential therapeutic applications.^{[2][4][5]} This document provides a comprehensive overview of the spectroscopic data for **3,4-(Methylenedioxy)phenylacetonitrile**, detailed experimental protocols for data acquisition, and a visualization of its synthetic application.

Spectroscopic Data

The structural elucidation of **3,4-(Methylenedioxy)phenylacetonitrile** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Spectrum	Solvent	Frequency	Chemical Shift (δ) ppm
^1H NMR	CDCl_3	400 MHz	Data not explicitly available in search results.
^{13}C NMR	CDCl_3	Not Specified	Data not explicitly available in search results.

While specific peak assignments and coupling constants are not detailed in the available literature, the referenced spectra provide the basis for structural confirmation.[6][7]

Infrared (IR) Spectroscopy Data

Technique	Key Absorptions (cm^{-1})
KBr Disc	Data not explicitly available in search results.

The IR spectrum is expected to show characteristic peaks for the nitrile group ($\text{C}\equiv\text{N}$) and the aromatic ring structure.[8]

Mass Spectrometry (MS) Data

Technique	Molecular Ion (M^+)	Key Fragmentation Peaks (m/z)
GC-MS	161.16	Data not explicitly available in search results.

The mass spectrum confirms the molecular weight of the compound.[9]

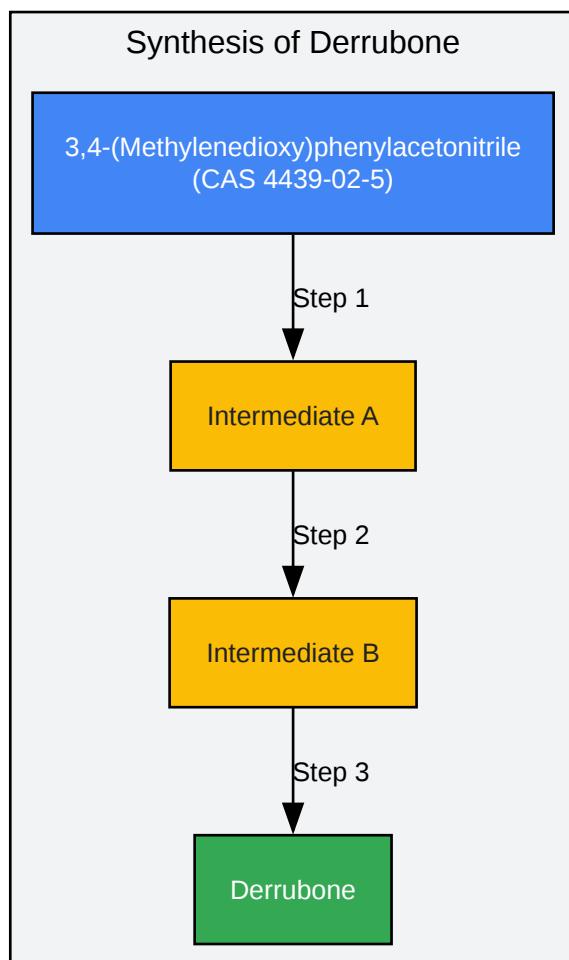
Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **3,4-(Methylenedioxy)phenylacetonitrile**, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3,4-(Methylenedioxy)phenylacetonitrile** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.[\[6\]](#)
- Data Acquisition:
 - For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, the spectral width is typically set from 0 to 200 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Technique): A small amount of **3,4-(Methylenedioxy)phenylacetonitrile** is finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[8\]](#)
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **3,4-(Methylenedioxy)phenylacetonitrile** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used for analysis.^[9]
- Data Acquisition:
 - The sample is injected into the GC, where it is vaporized and separated on a capillary column.
 - The separated components are then introduced into the mass spectrometer, typically using Electron Ionization (EI).
 - The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.
- Data Processing: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to confirm the molecular weight and elucidate the structure of the compound.

Synthetic Workflow Visualization

3,4-(Methylenedioxy)phenylacetonitrile is a key intermediate in the multi-step synthesis of derrubone, a natural product with potential pharmaceutical applications.^[3] The following diagram illustrates a simplified workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of Derrubone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,4-(Methylenedioxy)phenylacetonitrile, 98+% [benchchem.com]

- 4. 3,4-(Methylenedioxy)phenylacetonitrile | 4439-02-5 [chemicalbook.com]
- 5. 3,4-(メチレンジオキシ)フェニルアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,4-(Methylenedioxy)phenylacetonitrile(4439-02-5) 1H NMR [m.chemicalbook.com]
- 7. 3,4-(Methylenedioxy)phenylacetonitrile(4439-02-5) 13C NMR spectrum [chemicalbook.com]
- 8. 3,4-(Methylenedioxy)phenylacetonitrile(4439-02-5) IR Spectrum [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,4-(Methylenedioxy)phenylacetonitrile (CAS 4439-02-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580889#cas-4439-02-5-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com